molecular formula C8H11NO2 B2795607 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1547444-68-7

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2795607
CAS RN: 1547444-68-7
M. Wt: 153.181
InChI Key: HNRQYYDXOAZYMG-UHFFFAOYSA-N
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Description

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .


Synthesis Analysis

The synthesis of pyrroles, including compounds similar to “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is 1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Pyrroles, including “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 153.18 .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

It’s known that pyrrole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Pyrrole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s likely that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

properties

IUPAC Name

1-ethyl-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRQYYDXOAZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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